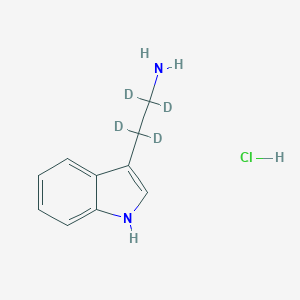

Tryptamine-d4 Hydrochloride

Descripción

Significance of Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Sciences

Deuterium labeling is a technique in which hydrogen atoms in a molecule are strategically replaced by their heavier, stable isotope, deuterium. musechem.comclearsynth.com This substitution has minimal impact on the fundamental chemical properties of the compound but introduces a significant difference in mass. clearsynth.comfiveable.me The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.comresearchgate.netmusechem.comunibestpharm.com This increased bond strength gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond occurs at a slower rate than that of a C-H bond. researchgate.netchem-station.comjuniperpublishers.com

In pharmaceutical sciences, this effect is leveraged to enhance the metabolic stability of drug candidates. musechem.comclearsynth.comresearchgate.net By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, researchers can slow down the drug's breakdown in the body, potentially leading to an extended half-life and improved pharmacokinetic profiles. researchgate.netjuniperpublishers.com Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry. musechem.comthalesnano.com Their unique mass signature allows for precise quantification of their non-deuterated counterparts in complex biological samples. musechem.com Deuterium labeling is also employed in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and aid in structural elucidation. fiveable.methalesnano.com

Overview of Tryptamine (B22526) as a Biological Indole (B1671886) Alkaloid and its Derivatives in Research Contexts

Tryptamine is a naturally occurring monoamine alkaloid found in a wide array of plants, fungi, and animals. walshmedicalmedia.comwikipedia.orggrinnell.edu Its chemical structure features an indole ring connected to an aminoethyl group at the third carbon position. wikipedia.org Tryptamine is biosynthetically derived from the essential amino acid tryptophan through decarboxylation. wikipedia.orgwikipedia.org

In biological systems, tryptamine serves as a crucial intermediate and precursor to a host of neuroactive compounds and hormones. nih.gov It is the backbone for the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin (B1676174). wikipedia.orgwikipedia.org The tryptamine skeleton is a common feature in a vast class of indole alkaloids, many of which possess significant physiological activity. wikipedia.orggrinnell.edu Due to this biological significance, tryptamine and its numerous natural and synthetic derivatives, such as N,N-Dimethyltryptamine (DMT) and psilocybin, are subjects of intense research in neuroscience, pharmacology, and medicinal chemistry. walshmedicalmedia.comwikipedia.orgnih.gov

Rationale for Deuteration in Advanced Biochemical and Pharmacological Investigations

The deuteration of tryptamine, creating compounds like Tryptamine-d4 Hydrochloride, provides researchers with a powerful tool for advanced investigations. The primary application of Tryptamine-d4 is as a stable isotope-labeled internal standard for the highly accurate quantification of endogenous or administered tryptamine in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.commedkoo.commedchemexpress.com

Beyond its use as an analytical standard, deuterated tryptamine is employed in metabolic studies to trace the fate of tryptamine through complex biochemical pathways. clearsynth.comthalesnano.com By introducing a labeled version of the molecule, scientists can track its conversion into various metabolites, providing clear insights into metabolic flux and the dynamics of neurotransmitter systems. fiveable.meresearchgate.netwikipedia.org For instance, studies have used deuterated tryptamine to monitor the biosynthesis of complex monoterpene indole alkaloids in plant cells, offering a glimpse into the rate of synthesis and transport at a single-cell level. researchgate.netrsc.org This ability to precisely track molecular transformations is essential for understanding both normal physiological processes and the mechanisms of action of tryptamine-related drugs. acs.org

Chemical and Physical Properties of this compound

| Property | Value |

| Formal Name | 1H-indole-3-ethan-α,α,β,β-d4-amine, monohydrochloride |

| CAS Number | 340257-60-5 |

| Molecular Formula | C₁₀H₈D₄N₂ • HCl |

| Formula Weight | 200.7 |

| Purity | ≥99% deuterated forms (d₁-d₄) |

| Synonyms | 3-Indoleethylamine-d4, 1H-Indole-3-ethanamine-d4 Hydrochloride |

Detailed Research Findings

The principal application of this compound in scientific literature is as an internal standard. Its chemical identity to native tryptamine ensures it behaves identically during sample extraction and chromatographic separation, while its distinct mass allows it to be differentiated and quantified by a mass spectrometer. This is crucial for correcting for any sample loss during preparation and for variability in instrument response, thereby ensuring the accuracy of the final measurement of the unlabeled tryptamine. caymanchem.commedkoo.com

In a notable proof-of-concept study investigating plant metabolism at the single-cell level, a related compound, d5-tryptamine, was used as a labeled precursor to track the biosynthesis of monoterpene indole alkaloids in Catharanthus roseus. researchgate.netrsc.org Researchers incubated plant protoplasts with d5-tryptamine and used single-cell mass spectrometry to monitor its incorporation into downstream products over time. researchgate.net

Key findings from the single-cell metabolic study:

| Labeled Metabolite | Time to First Detection | Max. Labeling Percentage (after 24h) |

| d4-Strictosidine | 4 hours | 95% |

| d4-Ajmalicine | 6 hours | 47% |

| d4-Catharanthine | 20 hours | 0.1% |

| d4-Tabersonine | 20 hours | Not specified |

This research demonstrated the viability of using deuterated tryptamine to quantitatively trace metabolic flux through a complex biosynthetic pathway at high resolution. rsc.org The data allowed for the estimation of synthesis rates of specific alkaloids within individual cells, highlighting the power of isotopic labeling in elucidating intricate biological processes. rsc.org Such studies are fundamental to metabolic engineering and understanding how organisms produce chemically complex and pharmaceutically important molecules.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481881 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340257-60-5 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemoenzymatic Production of Tryptamine D4 Hydrochloride

Deuteration Methodologies for Tryptamine (B22526) Analogs

The preparation of Tryptamine-d4 and other deuterated tryptamine analogs employs several key methodologies, including chemical and enzymatic approaches designed to achieve high levels of deuterium (B1214612) incorporation at specific molecular positions.

Microwave-Accelerated Synthesis Approaches

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing deuterated tryptamine analogs. This technique significantly reduces reaction times compared to conventional heating methods. A common application is in the reduction of N,N-dialkyl-glyoxalylamide precursors using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.netnih.gov

The Speeter and Anthony procedure is a foundational approach for creating a variety of tryptamines. nih.govshulginresearch.net In its deuterated adaptation, an indole (B1671886) is first acylated with oxalyl chloride to form a glyoxalyl chloride intermediate. This intermediate is then reacted with an appropriate amine to produce a glyoxalylamide. The critical and often time-consuming step is the reduction of this amide. Under microwave-accelerated conditions, this reduction can be completed in as little as five minutes at elevated temperatures (e.g., 150 °C) using a solvent like tetrahydrofuran (B95107) (THF), yielding the desired [α,α,β,β-D₄]-tryptamine derivative with good yields. researchgate.netnih.gov This method is particularly valuable for producing a library of deuterated N,N-dialkylated tryptamines for research and forensic applications. nih.govnih.gov

Stereospecific Enzymatic Decarboxylation in Deuterated Media

Chemoenzymatic methods offer high stereospecificity for deuterium labeling. One prominent technique is the enzymatic decarboxylation of L-tryptophan or its analogs in a deuterated medium, such as heavy water (D₂O). researchgate.neticm.edu.pl Enzymes like L-tryptophan decarboxylase (TDC) or even less specific aromatic L-amino acid decarboxylases (AADC) from sources like Streptococcus faecalis can be employed. icm.edu.plresearchgate.nettandfonline.com

When the decarboxylation reaction is carried out in a fully deuterated buffer (e.g., Tris-DCl in D₂O), the enzyme stereospecifically replaces the carboxyl group of the L-tryptophan precursor with a deuterium atom, yielding (1R)-[¹H]-tryptamine. researchgate.nettandfonline.comresearchgate.net To achieve tetradeuteration on the side chain, a deuterated tryptophan precursor is required. The enzymatic reaction itself primarily ensures stereospecific labeling at the α-carbon. This method is advantageous for producing specifically labeled tryptamines that are useful for studying the mechanisms of enzymatic reactions, such as those catalyzed by monoamine oxidase (MAO). icm.edu.plresearchgate.net

Isotope Exchange Reactions in the Preparation of Deuterated Tryptamine Isotopologues

Hydrogen-Deuterium (H-D) exchange reactions provide another route to deuterated tryptamines. These methods can be used to label the indole ring or the side chain. researchgate.net

High-Temperature Solid-State Catalytic Isotope Exchange (HSCIE) involves exposing a solid organic compound to deuterium gas (D₂) at elevated temperatures (373 to 413 K) in the presence of a platinum group metal catalyst. akjournals.com This method can achieve a high degree of isotope exchange and selectivity, with certain positions, like C3 in tryptamine, being more reactive. akjournals.com

Catalytic deuteration can also be performed in solution. Using catalysts like palladium or Raney nickel in a deuterated solvent (e.g., D₂O), unlabeled tryptamine can be deuterated using D₂ gas. researchgate.net While cost-effective, a key challenge with this approach is controlling regioselectivity, as deuteration might occur at non-target positions if conditions are not precisely managed. Continuous-flow reactor technology has been applied to improve the efficiency and safety of such deuteration reactions, allowing for gram-scale synthesis. researchgate.netresearchgate.net

Precursor Utilization and Reaction Pathway Optimization

The synthesis of Tryptamine-d4 Hydrochloride relies on the selection of appropriate deuterated precursors and the optimization of reaction pathways to maximize yield and isotopic purity.

A primary strategy involves the reductive amination of indole-3-acetaldehyde using deuterated reagents. However, the most direct route to Tryptamine-d4 specifically involves starting with a precursor already containing the deuterium atoms. The reduction of indole-3-glyoxalylamide with a strong deuteride reducing agent like lithium aluminum deuteride (LiAlD₄) is a common and effective pathway. researchgate.netnih.gov This method directly installs four deuterium atoms onto the α and β carbons of the ethylamine (B1201723) side chain.

Another highly effective, albeit potentially more expensive, pathway is the decarboxylation of L-tryptophan that has been isotopically enriched with deuterium at the α- and β-positions. This precursor, when subjected to decarboxylation, yields Tryptamine-d4 directly.

Optimization of these pathways involves several considerations:

Reagent Stoichiometry: In reductions using LiAlD₄, using an excess of the reducing agent (e.g., 1.8 equivalents) can be necessary to drive the reaction to completion, especially when using solid LiAlD₄ instead of a solution. nih.gov

Solvent and Temperature: The choice of solvent, such as tetrahydrofuran (THF), and reaction temperature is critical for efficiency. Microwave-accelerated methods have demonstrated that higher temperatures (150 °C) for short durations can produce excellent yields. nih.gov

Workup Procedure: The reaction workup is crucial for isolating the final product with high purity. A reverse quench into a solution like Rochelle's salt (aqueous sodium potassium tartrate) can help control exotherms and prevent the formation of impurities. nih.gov

Process Intensification: For larger-scale production, continuous-flow systems are favored. These systems can significantly reduce reaction times from hours to minutes by maintaining precise control over temperature and pressure gradients, leading to improved reproducibility and scalability.

A comparative analysis shows that while the decarboxylation of a deuterated precursor offers very high isotopic purity (approaching 99.9%), it can be limited by the cost of the starting material. Catalytic deuteration is more cost-effective but may yield slightly lower isotopic purity (around 98.5%) and presents challenges in regioselectivity.

Analytical Characterization of Synthesized this compound and its Derivatives

The successful synthesis of this compound must be confirmed through rigorous analytical characterization to verify its chemical structure, purity, and the extent of deuterium incorporation. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structural integrity of the tryptamine backbone. In the ¹H NMR spectrum of Tryptamine-d4, the signals corresponding to the α- and β-protons of the ethylamine side chain will be absent, providing direct evidence of successful deuteration. Two-dimensional NMR techniques can also be employed for unambiguous signal assignment. nih.govrsc.org

Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the compound and determine the isotopic purity. medkoo.comcaymanchem.com The mass spectrum of Tryptamine-d4 will show a molecular ion peak shifted by +4 mass units compared to its non-deuterated counterpart. By analyzing the distribution of isotopic peaks (d₀ to d₄), the percentage of deuterium incorporation can be precisely quantified, with purities often exceeding 98%. caymanchem.comlgcstandards.com

The fragmentation pattern in the mass spectrum is also characteristic. A key fragmentation for tryptamines is the formation of an iminium ion, which will also reflect the mass shift from deuteration. nih.gov This analytical data is crucial for its application as an internal standard, where its distinct mass allows it to be separated from the endogenous, non-deuterated analyte in a biological sample.

| Property | Value |

| Chemical Formula | C₁₀H₉D₄ClN₂ |

| Molecular Weight | 200.70 g/mol |

| CAS Number | 340257-60-5 |

| Appearance | Solid Powder |

| Purity | ≥98% |

| This table contains general information for this compound. medkoo.comcaymanchem.comlgcstandards.com |

Interactive Data Table: Analytical Data for this compound

The following table summarizes typical analytical data used to characterize this compound.

| Analysis Type | Technique | Expected Result/Observation |

| Structure Verification | ¹H NMR | Absence of signals for α- and β-side chain protons. Presence of signals for indole ring protons. |

| Structure Verification | ¹³C NMR | Chemical shifts consistent with the tryptamine structure, with potential slight shifts for deuterated carbons. |

| Molecular Weight & Isotopic Purity | GC-MS or LC-MS | Molecular ion peak at m/z corresponding to the deuterated compound (e.g., [M+H]⁺ at ~165.1). |

| Fragmentation Analysis | MS/MS | Characteristic fragment ions showing a +4 mass shift compared to unlabeled tryptamine (e.g., iminium ion). |

| Purity Assessment | HPLC | Single major peak indicating high chemical purity (>95%). |

| This table is a representation of expected analytical outcomes. researchgate.netnih.govlgcstandards.com |

Advanced Analytical Methodologies and Applications

Tryptamine-d4 Hydrochloride as a Stable Isotope Internal Standard

Stable Isotope-Labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. This compound is utilized to correct for the loss of analyte during sample extraction and to compensate for matrix-induced variations in ionization efficiency. medchemexpress.com Because it co-elutes with the unlabeled tryptamine (B22526), it experiences similar effects during chromatographic separation and ionization, providing a reliable reference for quantification. medkoo.comcaymanchem.com

In GC-MS analysis, this compound is a vital internal standard for the accurate measurement of tryptamine, particularly at trace levels in biological matrices like the brain. nih.gov Prior to analysis, tryptamine and its deuterated standard are often derivatized to improve their volatility and chromatographic properties. For instance, derivatization with heptafluorobutyric anhydride (B1165640) to form diheptafluorobutyryl derivatives is a common strategy. nih.gov

During GC-MS analysis using negative chemical ionization (NCI) and single ion monitoring (SIM), specific ions are monitored for the analyte and the internal standard. A study on rat brain tissue monitored the ion m/z 532 for the tryptamine derivative and m/z 536 for the Tryptamine-d4 derivative. nih.gov The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of tryptamine in the sample. This approach significantly improves the signal-to-noise ratio and the sensitivity of the method. nih.gov The use of a deuterated standard is critical because deuterium (B1214612) can slightly reduce the retention time of the molecule compared to its non-deuterated counterpart. researchgate.net

Table 1: Example GC-MS Parameters for Tryptamine Quantification

| Parameter | Value/Description | Source |

|---|---|---|

| Analyte | Tryptamine (TA) | nih.gov |

| Internal Standard | Tryptamine-d4 (d4-TA) | nih.gov |

| Derivatization Agent | Heptafluorobutyric anhydride | nih.gov |

| Ionization Mode | Negative Chemical Ionization (NCI) | nih.gov |

| Monitored Ion (Analyte) | m/z 532 | nih.gov |

| Monitored Ion (Internal Standard) | m/z 536 | nih.gov |

LC-MS/MS is the predominant technique for quantitative bioanalysis due to its high sensitivity and specificity. This compound is broadly intended for use as an internal standard in LC-MS/MS methods. medkoo.comcaymanchem.com The principle remains the same as in GC-MS: the SIL internal standard is added to samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the target analyte and is detected by the mass spectrometer.

In a typical LC-MS/MS workflow, the ratio of the analyte signal to the internal standard signal is plotted against the concentration of calibration standards to generate a calibration curve. This curve is then used to calculate the concentration of the analyte in unknown samples. This method effectively corrects for variability in extraction recovery and matrix effects. longdom.org While specific validated methods detailing the use of this compound are proprietary, the performance characteristics from methods using similar deuterated standards for other tryptamines illustrate the expected efficacy. For example, a UHPLC-MS/MS method for detecting 16 tryptamines using psilocin-d10 and psilocybin-d4 (B13444514) as internal standards achieved excellent accuracy, precision, and linearity. nih.gov

Sample Preparation Protocols for Biological Matrices

The complexity of biological matrices such as blood, plasma, urine, and brain tissue necessitates extensive sample preparation to remove interfering substances like proteins, lipids, and salts. nih.govnih.gov The goal is to isolate the analyte of interest and its internal standard, this compound, to ensure reliable quantification. researchgate.net

Solid-Phase Extraction (SPE) is a more selective and powerful technique for sample clean-up and concentration. researchgate.netnih.gov In SPE, the sample is passed through a solid sorbent material packed in a cartridge or a 96-well plate. The analyte and internal standard are retained on the sorbent while interferences are washed away. The retained compounds are then eluted with a small volume of a strong solvent. mdpi.com There are various types of SPE sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) that can be chosen based on the physicochemical properties of the analyte. nih.gov For example, polymeric reversed-phase sorbents can yield very pure sample extracts. mdpi.com SPE is generally more effective at removing phospholipids (B1166683) and other matrix components than PPT, leading to cleaner extracts and reduced matrix effects. mdpi.comnih.gov

Table 2: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages | Common Application |

|---|---|---|---|

| Protein Precipitation (PPT) | Simple, fast, inexpensive | Less clean extracts, potential for significant matrix effects | High-throughput screening, initial sample clean-up |

| Solid-Phase Extraction (SPE) | High selectivity, cleaner extracts, analyte concentration, reduced matrix effects | More complex, time-consuming, and expensive than PPT | Quantitative bioanalysis requiring high sensitivity and accuracy |

Matrix effects are a significant challenge in LC-MS/MS bioanalysis. longdom.org They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. longdom.orgnih.gov This can compromise the accuracy and reproducibility of the analytical method.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. medchemexpress.com Since the internal standard is structurally almost identical to the analyte, it has the same chromatographic retention time and is affected by matrix interferences in the same way. longdom.org Therefore, any suppression or enhancement of the analyte's signal is mirrored by the internal standard's signal, and the ratio of the two remains constant, ensuring accurate quantification.

Application in High-Throughput Screening and Forensic Analysis

The reliability offered by this compound makes it invaluable in demanding analytical applications such as high-throughput screening (HTS) and forensic analysis.

High-Throughput Screening (HTS) is a drug discovery process that involves the rapid, automated testing of large numbers of chemical compounds for a specific biological activity. tdcommons.ai The speed and volume of HTS necessitate analytical methods that are both rapid and robust. The use of deuterated internal standards in LC-MS/MS-based HTS assays ensures that the vast quantities of data generated are accurate and reliable, minimizing false positives and negatives that can arise from matrix effects or sample processing variability. kcasbio.comtdcommons.ai

In Forensic Analysis , the definitive identification and quantification of controlled substances, such as certain tryptamine derivatives, is paramount. nih.gov The rising number of psychoactive tryptamine derivatives available makes them highly relevant for forensic laboratories. nih.gov Analytical methods must be rigorously validated to be admissible in legal proceedings. The use of deuterated internal standards like this compound is a cornerstone of best practices in forensic toxicology. researchgate.net It provides the necessary certainty to accurately quantify tryptamines in complex biological matrices, such as blood, urine, and hair, which is crucial for casework in clinical and forensic toxicology. nih.gov

Pharmacokinetic and Metabolic Pathway Research

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Tryptamine (B22526) Biotransformation

A primary kinetic isotope effect occurs when the isotopic substitution involves a bond that is broken during the rate-determining step of a reaction. libretexts.org Studies investigating the enzymatic oxidation of tryptamine by MAO have demonstrated a significant primary isotope effect when deuterium is substituted at the α-carbon (the carbon atom adjacent to the amino group) of the ethylamine (B1201723) side-chain. tandfonline.comnih.gov

The cleavage of the C-H bond at this α-position is a rate-limiting step in the oxidative deamination process. nih.gov Consequently, the substitution with a stronger C-D bond at this position slows down the enzymatic reaction. nih.govicm.edu.pl This effect confirms that α-deuteration directly impacts the efficiency of MAO-catalyzed metabolism, reducing the rate of tryptamine's conversion to its aldehyde metabolite. nih.govnih.gov

The position of deuterium substitution on the tryptamine molecule is crucial in determining the magnitude of the kinetic isotope effect. Research comparing different deuterated isotopologues of tryptamine has provided clear insights into the structure-activity relationship of this phenomenon.

A study involving the intraperitoneal administration of equimolar mixtures of tryptamine and its deuterated analogs to rats revealed significant positional effects. nih.gov When tryptamine was co-administered with α,α-dideutero-tryptamine (deuterated at the α-carbon), the ratio of the deuterated compound to tryptamine was found to be greater than unity in the liver and brain. nih.gov However, when tryptamine was administered with β,β-dideutero-tryptamine (deuterated at the β-carbon), the ratio remained at unity in all tissues measured. nih.gov

These findings indicate that deuteration at the α-carbon position exerts a primary isotope effect, slowing oxidative deamination. In contrast, deuteration at the β-carbon position does not significantly affect the rate of this metabolic pathway. nih.gov Further in vitro studies on deuterated N,N-dimethyltryptamine (DMT), a close analog, corroborated these findings, showing that deuteration of the α-carbon had a greater impact on metabolic stability than deuteration of the N-methyl groups. nih.gov

Impact of Deuteration on In Vivo Disposition of Tryptamine and its Analogs

The kinetic isotope effect observed in vitro translates to significant alterations in the in vivo behavior of deuterated tryptamine. By slowing the primary metabolic pathway, deuteration can modify the distribution, clearance, and persistence of the compound in the body.

By decreasing the rate of metabolic clearance, deuteration can effectively increase the biological half-life and bioavailability of tryptamine. researchgate.netresearchgate.net The slower metabolism allows the compound to persist for longer in the systemic circulation and, consequently, in tissues like the brain. nih.gov The study on α,α-dideutero-tryptamine concluded that this substitution allows much more of the amine to penetrate into and persist in the brain, which is indicative of enhanced bioavailability to the central nervous system. nih.gov While specific half-life values for Tryptamine-d4 in vivo are not detailed in the provided search results, the observed persistence and reduced clearance strongly suggest an extended biological half-life. nih.govresearchgate.net

In Vitro Metabolic Stability and Enzyme Inhibition Studies

In vitro assays are fundamental tools for predicting the in vivo metabolic fate of drug candidates. nuvisan.comif-pan.krakow.pl These studies, typically using liver microsomes or hepatocytes, measure a compound's susceptibility to enzymatic degradation and can quantify the impact of strategies like deuteration. researchgate.netbioivt.com

For tryptamine analogs, in vitro studies have been crucial in quantifying the improvement in metabolic stability conferred by deuterium substitution. A study on deuterated DMT analogs provides a clear example of this approach. The metabolic stability of various deuterated DMT compounds was assessed in human hepatocyte and mitochondrial fractions. The results demonstrated a clear increase in stability for analogs with deuterium at the α-carbon position. nih.gov

The degree of deuteration at the α-carbon was found to significantly predict an increase in metabolic half-life and a decrease in intrinsic clearance. nih.gov For instance, the D6-DMT analog (deuterated at the N-methyl groups) showed a half-life of 117.2 minutes, while another analog with deuteration also on the α- and β-carbons exhibited a half-life of 206.9 minutes, indicating the significant effect of side-chain deuteration. nih.gov These in vitro findings are critical for selecting the most promising deuterated candidates for further development, as they provide a quantitative measure of the expected reduction in metabolic clearance. nih.govcreative-biolabs.com

| Compound | Position of Deuteration | In Vitro Half-Life (min) | In Vitro Intrinsic Clearance (μL/min/million cells) |

|---|---|---|---|

| DMT (7) | None | - | 15.2 |

| D6-DMT analogue (12) | N,N-di(trideuteromethyl) | 117.2 | - |

| D2-DMT analogue (14) | α,α-dideutero | 206.9 | 9.3 |

Data adapted from a study on deuterated N,N-dimethyltryptamine (DMT), an analog of tryptamine, in human hepatocytes. nih.gov The table illustrates the enhanced metabolic stability (longer half-life, lower clearance) achieved through deuteration.

Pharmacodynamic and Neurobiological Research Applications

Receptor Binding and Activation Studies with Deuterated Tryptamines

Isotopic labeling is a fundamental technique used to trace the journey of a molecule through a biological system. wikipedia.org In the context of tryptamine (B22526), deuteration allows for meticulous investigation of its interactions with key neural receptors.

Tryptamine and its derivatives exhibit a broad range of affinities for various serotonin (B10506) (5-HT) receptor subtypes, which are crucial in mediating mood, cognition, and perception. wikipedia.orgnih.gov Research utilizing tryptamine analogs demonstrates that these compounds are potent agonists at multiple 5-HT receptors. nih.govresearchgate.net The primary target for many psychoactive tryptamines is the 5-HT2A receptor. nih.govresearchgate.net However, their pharmacological profile is complex, involving significant interactions with other subtypes, including 5-HT1A, 5-HT1B, 5-HT2C, and others. nih.govnih.gov

Studies have shown a direct relationship between the chemical structure of tryptamine analogs and their binding affinity at these receptor sites. nih.gov For example, certain modifications can confer selectivity for the 5-HT1A receptor over the 5-HT2A receptor. researchgate.net This is significant because while 5-HT2A agonism is linked to hallucinogenic effects, 5-HT1A activation may attenuate these responses and is a validated target for treating anxiety and depression. nih.govnih.govsciencedaily.com The use of labeled compounds like Tryptamine-d4 helps in competitive binding assays to determine the affinity and selectivity of new, unlabeled tryptamine-derived drugs.

| Receptor Subtype | Role in Tryptamine Pharmacology | General Effect of Agonism |

|---|---|---|

| 5-HT2A | Primary target for many psychedelic tryptamines. nih.govresearchgate.net | Modulation of perception, cognition. nih.gov |

| 5-HT1A | Commonly targeted; activation can modulate 5-HT2A effects. nih.govresearchgate.net | Anxiolytic and antidepressant effects. sciencedaily.comnih.gov |

| 5-HT1B / 5-HT1D | Involved in mediating inhibitory effects. nih.govnih.gov | Antimigraine effects. nih.gov |

| 5-HT2C | Contributes to the overall pharmacological profile; mediates inhibitory effects on dopamine (B1211576) release. nih.gov | Regulation of mood, appetite. researchgate.net |

Tryptamine is an endogenous agonist of Trace Amine-Associated Receptors (TAARs), with a notable action on the TAAR1 subtype. wikipedia.org TAARs are a class of G protein-coupled receptors that modulate monoaminergic systems. nih.gov Dysregulation of trace amines, including tryptamine, has been linked to several neuropsychiatric conditions, such as schizophrenia and depression. nih.gov

Agonism at the TAAR1 receptor is a novel therapeutic strategy being explored for psychosis. nih.govbohrium.com TAAR1 activation serves to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, suggesting a high-level regulatory role for endogenous ligands like tryptamine. wikipedia.orgnih.gov Labeled tryptamines are essential in experiments designed to characterize the binding kinetics and functional activity of compounds at this important receptor target.

Neuromodulatory Roles and Neurotransmitter System Research

Beyond direct receptor agonism, tryptamine functions as a significant neuromodulator, influencing the activity of major neurotransmitter systems. nih.govnih.gov The use of Tryptamine-d4 enables researchers to trace its metabolic fate while studying its impact on neural circuits.

Tryptamine exerts a regulatory influence over the brain's primary neurotransmitter systems. wikipedia.org Its activation of TAAR1 is a key mechanism through which it can dampen the firing rate of dopamine and serotonin neurons. nih.gov The interplay between the serotonin and dopamine systems is particularly complex; various 5-HT receptors directly modulate dopamine neuron activity and release. nih.gov For example, 5-HT2A receptor stimulation can enhance glutamate (B1630785) release, which in turn excites dopamine neurons, while 5-HT2C receptor activation is generally inhibitory to dopamine release. nih.gov Tryptamine's ability to engage these varied receptor types allows it to fine-tune the activity of these interconnected pathways.

| Neurotransmitter System | Influence of Tryptamine | Mediating Receptors/Mechanisms |

|---|---|---|

| Serotonergic | Acts as an agonist at multiple 5-HT receptors; modulates serotonin release and reuptake. nih.govwikipedia.org | 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A), TAAR1. researchgate.netnih.gov |

| Dopaminergic | Modulates dopamine neuron firing and release. nih.govwikipedia.org | TAAR1, indirect modulation via 5-HT receptors (e.g., 5-HT2A, 5-HT2C). nih.govnih.gov |

| Glutamatergic | Regulates glutamate neurotransmission. wikipedia.orgnih.gov | TAAR1, indirect modulation via 5-HT receptors. nih.govnih.gov |

Tryptamine is characterized as a monoamine releasing agent (MRA), capable of triggering the release of serotonin, norepinephrine, and dopamine from neurons. wikipedia.org It also functions as a monoaminergic activity enhancer (MAE), amplifying the natural, action potential-driven release of these neurotransmitters, a process that may be mediated by TAAR1. wikipedia.org Furthermore, some tryptamines can act as serotonin reuptake inhibitors, prolonging the presence of serotonin in the synapse. researchgate.netnih.gov Research has demonstrated that tryptamine can facilitate neurotransmitter release even under experimental conditions designed to suppress it. nih.gov

Research into Specific Biological Activities and Disease Models

The application of deuterated tryptamines is pivotal in studying metabolic processes and modeling human diseases. In plant biology, for instance, labeled tryptamine has been used to track the intricate biosynthetic pathways of complex alkaloids at a single-cell level. researchgate.netrsc.org

In the context of human health, tryptamine's role in various disease states is an active area of investigation. Its connection to neuropsychiatric disorders has prompted research using Tryptamine-d4 to understand its metabolic pathways in animal models of these conditions. nih.govnih.gov Furthermore, emerging evidence suggests a role for tryptamine and its metabolites in other conditions. For example, tryptamine has been shown to activate the aryl hydrocarbon receptor, which may be relevant in models of multiple sclerosis. medkoo.com There is also growing interest in the potential involvement of tryptamine derivatives in the pathophysiology of fibrotic diseases and neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov

Investigations in Neuroinflammation and Autoimmune Conditions

Research into Tryptamine has illuminated its significant immunomodulatory and neuroprotective properties, suggesting potential avenues of investigation for Tryptamine-d4 Hydrochloride in the context of neuroinflammation and autoimmune disorders. Tryptamine is recognized as an agonist for the aryl hydrocarbon receptor (AHR), a key regulator of immune responses. nih.gov

Studies using a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), have demonstrated that the administration of Tryptamine can alleviate clinical symptoms of paralysis. nih.gov This therapeutic effect is linked to a reduction in neuroinflammation, characterized by a decrease in the infiltration of CD4+ T cells and Th17 cells into the central nervous system. nih.gov Concurrently, Tryptamine promotes an increase in immunosuppressive FoxP3+ regulatory T cells (Tregs), shifting the T cell landscape toward a less inflammatory state. nih.gov This modulation of T cell activity is dependent on AHR activation, highlighting a crucial mechanism by which Tryptamine exerts its neuroprotective effects. nih.gov

Further research has shown that Tryptamine can suppress the production of pro-inflammatory cytokines. frontiersin.org For example, in a murine macrophage model, Tryptamine was found to reduce the expression of Interleukin-6 (Il-6), a pro-inflammatory cytokine, in response to lipopolysaccharide (LPS) stimulation. nih.gov Derivatives of Tryptamine have also been synthesized and studied for their neuroprotective capabilities, showing an ability to lower levels of inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-6. nih.gov These findings underscore the potential of Tryptamine and its analogues to mitigate the inflammatory processes that drive the pathology of various neurodegenerative and autoimmune diseases. nih.govresearchgate.net

Table 1: Summary of Tryptamine Research in Neuroinflammation and Autoimmunity

| Research Area | Model/System | Key Findings | Reference |

|---|---|---|---|

| Autoimmune Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Attenuated paralysis; Decreased CNS infiltration of CD4+ and Th17 T cells; Increased FoxP3+ Tregs. | nih.gov |

| Mechanism of Action | T cells from wild-type vs. AHR-deficient mice | Effects are dependent on the Aryl Hydrocarbon Receptor (AHR). | nih.gov |

| Macrophage Inflammation | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages | Reduced mRNA expression of pro-inflammatory cytokine Il-6. | nih.gov |

| Neuroprotection (Derivative) | Cerebral Ischemia/Reperfusion (I/R) models (in vivo and in vitro) | An N-salicyloyl tryptamine derivative suppressed neuroinflammation by lowering IL-1β, TNF-α, and IL-6 levels. | nih.gov |

Roles in Gastrointestinal Motility and Gut Microbiota Interactions

This compound is also a relevant compound for studying the intricate relationship between the gut microbiota, host physiology, and gastrointestinal (GI) function. Tryptamine is naturally produced in significant quantities within the GI tract by commensal bacteria that metabolize the essential amino acid tryptophan. nih.govnih.gov This microbial metabolite acts as a key signaling molecule, directly influencing host gut function.

A primary role of bacterially-produced Tryptamine is the acceleration of gastrointestinal transit. nih.govgutmicrobiotaforhealth.com Research has shown that Tryptamine activates the serotonin 5-HT4 receptor (5-HT4R), a G-protein coupled receptor expressed on epithelial cells in the colon. nih.govnih.gov This activation stimulates an increase in ionic flux and fluid secretion into the colonic lumen, which in turn enhances motility. nih.govgutmicrobiotaforhealth.comnih.govresearchgate.net Studies using germ-free mice colonized with bacteria engineered to produce Tryptamine confirmed that this microbial production leads to accelerated whole-gut transit times. nih.govuvm.edu The effect is dependent on the 5-HT4R, as it is blocked by receptor antagonists and absent in mice lacking the receptor. nih.govnih.gov

Beyond its direct effects on motility, Tryptamine also influences the composition of the gut microbiota itself. Administration of Tryptamine in animal models has been shown to alter the gut microbial community, leading to an increase in the abundance of the family Peptostreptococcaceae and promoting the production of butyrate (B1204436), a beneficial short-chain fatty acid. nih.govfrontiersin.org Exposing human gut microbial communities to Tryptamine can lead to changes in carbohydrate consumption and subsequent alterations in the profiles of short-chain and branched-chain fatty acids. frontiersin.org This demonstrates a bidirectional communication, where gut microbes produce Tryptamine that modulates host GI function, and Tryptamine, in turn, can shape the microbial environment. frontiersin.orgscinito.ai

Table 2: Research Findings on Tryptamine in Gastrointestinal Function

| Research Focus | Model/System | Key Findings | Reference |

|---|---|---|---|

| Mechanism of Action | Mouse colonic epithelium; Human and mouse colonoids | Tryptamine activates the 5-HT4 receptor (5-HT4R), increasing colonic fluid and anion secretion. | nih.govgutmicrobiotaforhealth.comnih.govuconn.edu |

| Gastrointestinal Motility | Germ-free mice colonized with engineered Bacteroides thetaiotaomicron | In vivo production of Tryptamine by gut bacteria accelerates GI transit. | nih.govnih.govuvm.edu |

| Gut Microbiota Composition | EAE mouse model | Tryptamine treatment increased the abundance of Peptostreptococcaceae and promoted butyrate production. | nih.gov |

| Microbiota Function | Human fecal microbial communities (in vitro) | Tryptamine exposure reduced carbohydrate consumption and altered short-chain fatty acid production. | frontiersin.org |

Biosynthetic and Plant Biology Research

Tryptamine-d4 as a Tracer in Tryptophan Pathway Elucidation

The use of isotopically labeled compounds is a cornerstone of metabolic research, and Tryptamine-d4 hydrochloride is no exception. By introducing this labeled compound into plant systems, researchers can accurately trace its conversion into various downstream metabolites, thereby illuminating the complex web of the tryptophan metabolic pathway.

One significant area of investigation has been the biosynthesis of auxin, a critical class of phytohormones. In a study on pea (Pisum sativum), researchers utilized deuterated tryptamine (B22526) ([²H₅]tryptamine) to investigate its role as a precursor to indole-3-acetic acid (IAA), the primary auxin in most plants. By administering [²H₅]tryptamine to pea roots, they were able to detect the incorporation of the deuterium (B1214612) label into IAA, providing clear evidence for the operation of the tryptamine-dependent pathway for auxin biosynthesis in this species. oup.comnih.govresearchgate.netnih.gov The use of a labeled internal standard also allowed for the precise quantification of endogenous intermediates in the pathway, such as tryptamine and indole-3-acetaldehyde. oup.comnih.govresearchgate.netnih.gov

These tracer studies provide definitive evidence of metabolic fluxes and pathway connections that would be difficult to ascertain through other means. The stability of the deuterium label in Tryptamine-d4 ensures that it is not readily exchanged or lost during metabolic processes, making it a reliable marker for tracking the fate of the tryptamine molecule.

Biosynthesis of Endogenous Indole (B1671886) Alkaloids in Plants

Tryptamine serves as a crucial building block for a vast array of indole alkaloids in plants, many of which possess significant physiological and medicinal properties. This compound has been instrumental in dissecting the biosynthetic routes leading to these complex molecules.

Formation of Serotonin (B10506) and Melatonin (B1676174) in Plant Systems

Serotonin and melatonin, well-known for their roles in animals, are also synthesized in plants and are involved in various physiological processes, including growth, development, and stress responses. nih.govencyclopedia.pubresearchgate.netnih.govnih.gov The biosynthesis of both compounds proceeds from tryptophan, with tryptamine as a key intermediate. nih.govencyclopedia.pubresearchgate.netnih.gov

The established pathway involves the decarboxylation of tryptophan to tryptamine by the enzyme tryptophan decarboxylase (TDC). nih.govencyclopedia.pubresearchgate.netnih.gov Tryptamine is then hydroxylated to form serotonin (5-hydroxytryptamine). Subsequently, serotonin can be acetylated and then methylated to produce melatonin. nih.govencyclopedia.pubresearchgate.netnih.gov The use of Tryptamine-d4 in feeding studies allows researchers to confirm this pathway and quantify the rate of conversion of tryptamine to serotonin and melatonin in various plant species under different conditions.

| Precursor | Intermediate | Product 1 | Product 2 | Key Enzymes |

| Tryptophan | Tryptamine | Serotonin | Melatonin | Tryptophan decarboxylase (TDC), Tryptamine 5-hydroxylase (T5H), Serotonin N-acetyltransferase (SNAT), Acetylserotonin methyltransferase (ASMT) |

Production of Terpenoid Indole Alkaloids (e.g., Ajmalicine, Strictosidine (B192452), Catharanthine)

The terpenoid indole alkaloids (TIAs) are a large and diverse group of natural products, many of which are of significant pharmaceutical interest. The biosynthesis of these complex molecules begins with the condensation of tryptamine and the monoterpenoid secologanin, a reaction catalyzed by strictosidine synthase. nih.govresearchgate.net

In a notable study involving hairy root cultures of Catharanthus roseus, a plant known for producing anticancer TIAs like vinblastine (B1199706) and vincristine, researchers demonstrated the utility of isotopically labeled tryptamine. nih.gov They first silenced the endogenous production of tryptamine, which led to a halt in the production of major alkaloids such as ajmalicine, serpentine, catharanthine, and tabersonine. By feeding these silenced cultures with isotopically labeled d4-tryptamine, they were able to rescue the biosynthesis of these alkaloids. This experiment unequivocally demonstrated the essential role of tryptamine as the precursor for these TIAs and provided a method to study the downstream enzymatic steps without interference from endogenous tryptamine synthesis. nih.gov

Feeding experiments with tryptamine precursors have also been shown to enhance the production of TIAs. For instance, the addition of tryptophan to C. roseus cell cultures led to a significant increase in the production of catharanthine. scispace.com Such studies, when combined with the use of Tryptamine-d4 as a tracer, can provide detailed insights into the kinetics and regulation of TIA biosynthesis.

| Plant Species | Culture Type | Precursor Fed | Key Alkaloids Produced |

| Catharanthus roseus | Hairy Root Culture | d4-Tryptamine | Ajmalicine, Serpentine, Catharanthine, Tabersonine |

| Catharanthus roseus | Cell Culture | Tryptophan | Catharanthine |

Investigation of Phytohormone Metabolism and Regulation

Beyond its role as a precursor, tryptamine is intricately linked to the metabolism and regulation of phytohormones, particularly auxins. As detailed in the study on pea roots, deuterated tryptamine has been a powerful tool for dissecting the auxin biosynthetic pathway. oup.comnih.govresearchgate.netnih.gov

By tracing the conversion of [²H₅]tryptamine to [²H₅]IAA, researchers were able to confirm the metabolic sequence: Tryptophan → Tryptamine → Indole-3-acetaldehyde → Indole-3-acetic acid. oup.comnih.govresearchgate.net Furthermore, the use of labeled standards enabled the quantification of endogenous levels of these compounds, providing a clearer picture of the metabolic landscape. The study found that tryptamine was rapidly taken up by the roots and metabolized, with the deuterium label appearing in the IAA pool. oup.comnih.gov

This research highlights the utility of Tryptamine-d4 and other deuterated analogues in studying the dynamic processes of phytohormone synthesis and turnover. Understanding these pathways is crucial for agricultural applications, as phytohormones govern virtually all aspects of plant growth and development.

| Plant Species | Labeled Compound Used | Phytohormone Pathway Investigated | Key Finding |

| Pisum sativum (Pea) | [²H₅]Tryptamine | Auxin (Indole-3-acetic acid) Biosynthesis | Confirmed the metabolic conversion of tryptamine to IAA. |

Future Research Directions and Unaddressed Areas

Integration with Multi-Omics Approaches for Comprehensive Biological Insights

The full biological impact of deuterated tryptamines remains to be explored, and integrating their study with multi-omics technologies presents a significant opportunity for deeper understanding. Multi-omics approaches—which include genomics, transcriptomics, proteomics, and metabolomics—allow for a holistic view of the molecular and cellular effects of a compound. nih.gov

By using Tryptamine-d4 Hydrochloride and other deuterated analogs in cellular or animal models, researchers can trace metabolic pathways with greater precision. For instance, metabolomics studies can track the formation of deuterated metabolites, providing a clear picture of how isotopic substitution alters metabolic fate. This can be particularly insightful in the context of the gut-brain axis, as the gut microbiome plays a crucial role in tryptophan metabolism and can influence the efficacy of antidepressant treatments. nih.gov

Future research could employ a multi-omics strategy to:

Identify Novel Drug-Target Interactions: Proteomics can reveal how deuterated tryptamines affect protein expression and signaling cascades downstream of their primary targets, such as serotonin (B10506) receptors. nih.govmdpi.com

Elucidate Mechanisms of Therapeutic Action: By combining transcriptomics and metabolomics, researchers can link changes in gene expression with alterations in metabolic pathways, potentially uncovering the mechanisms behind the therapeutic effects observed in conditions like depression. nih.govnih.gov

Personalize Medicine: Genomic data could help identify genetic variants that influence how an individual metabolizes deuterated tryptamines, paving the way for personalized therapeutic strategies.

This integrative approach can provide a comprehensive systems-level understanding of how deuterated tryptamines function, moving beyond simple pharmacokinetic analysis to a more nuanced appreciation of their biological impact. nih.gov

Cross-Species Comparative Studies of Deuterated Tryptamine (B22526) Pharmacokinetics and Metabolism

A critical consideration is the known pharmacological differences in serotonin receptors between species. For example, rodent and human 5-HT2A receptors exhibit significant pharmacological differences, particularly concerning tryptamines. nih.gov This is due to variations in amino acid sequences at the receptor binding site, which can alter drug affinity and potency. nih.gov

Future research should focus on:

Direct Pharmacokinetic Comparisons: Administering Tryptamine-d4 and its non-deuterated counterpart to various animal models (e.g., rodents, non-human primates) to directly compare pharmacokinetic parameters and metabolite profiles.

In Vitro Metabolic Studies: Using liver microsomes or hepatocytes from different species to assess species-specific differences in metabolic pathways and the impact of deuteration. nih.gov

Bridging Preclinical and Clinical Data: Systematically evaluating how pharmacokinetic and metabolic data from animal models translate to human clinical trials to improve the predictive power of preclinical studies.

Understanding these species-specific differences is crucial for the successful clinical development of novel deuterated tryptamine-based therapeutics. nih.govnih.gov

Methodological Advancements in Isotopic Labeling and Detection Technologies

The utility of compounds like this compound is intrinsically linked to the technologies used for their synthesis and detection. Future progress in this area will depend on continued innovation in isotopic labeling and analytical methods.

Recent years have seen significant advancements in isotopic labeling techniques, moving beyond simple synthesis to include more versatile methods like late-stage functionalization and hydrogen isotope exchange (HIE). musechem.com These methods allow for the incorporation of deuterium (B1214612) or tritium (B154650) into complex molecules at later stages of synthesis, increasing efficiency. musechem.com Enzymatic synthesis provides another powerful route, enabling the creation of selectively labeled tryptamines and their derivatives. researchgate.net

In the realm of detection and analysis, advancements in mass spectrometry are enabling increasingly sensitive and complex experiments. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the quantitative analysis of entire proteomes in response to a stimulus, an approach that could be adapted for studying the effects of deuterated tryptamines. nih.gov Pulsed SILAC (pSILAC) further adds a temporal dimension, allowing researchers to track changes in protein synthesis and degradation over time. nih.gov

Future research directions in this domain include:

Developing More Efficient Labeling Methods: Creating new catalytic methods for selective deuteration of complex tryptamine scaffolds.

Enhancing Analytical Sensitivity: Improving mass spectrometry and other detection methods to quantify extremely low levels of deuterated compounds and their metabolites in complex biological samples.

Expanding Multiplexing Capabilities: Using a combination of different stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to conduct more complex metabolic tracing studies simultaneously.

These technological advancements will be critical for fully realizing the research potential of this compound and the next generation of deuterated analogs.

Q & A

Q. How is Tryptamine-d4 Hydrochloride utilized as an internal standard in quantitative analytical methods?

this compound serves as a deuterated internal standard for precise quantification of endogenous tryptamine and its derivatives (e.g., serotonin, melatonin) via GC- or LC-MS. Its isotopic labeling minimizes matrix interference and enables accurate correction for analyte loss during sample preparation. To implement:

- Prepare a 10 mM stock solution in methanol or DMSO, ensuring purity >99% (validated via COA) .

- Spike samples with a known concentration (e.g., 1 µM working solution) before extraction to account for recovery variability.

- Validate method linearity and precision using calibration curves with analyte-to-internal standard response ratios .

Q. What are the optimal storage and handling protocols for this compound?

To maintain stability:

- Store lyophilized powder at -20°C in a desiccated environment to prevent hygroscopic degradation.

- Reconstitute in anhydrous solvents (e.g., deuterated methanol) to avoid isotopic exchange with protic solvents.

- Avoid freeze-thaw cycles for stock solutions; aliquot and store at -80°C for long-term use .

Advanced Research Questions

Q. How can researchers troubleshoot discrepancies in quantitative data when using this compound as an internal standard?

Data inconsistencies may arise from:

- Purity degradation : Verify COA compliance and re-test purity via HPLC-UV or NMR if prolonged storage is suspected .

- Isotopic interference : Ensure chromatographic separation of Tryptamine-d4 from endogenous analogs and potential metabolites (e.g., 5-methoxytryptamine) to avoid mass spectral overlap .

- Matrix effects : Perform post-column infusion experiments to identify ion suppression/enhancement in biological matrices (e.g., plasma, cerebrospinal fluid) .

Q. What methodological strategies enhance the integration of this compound with multiplex isotopic labeling in complex assays?

For multiplexed quantification (e.g., neurotransmitter panels):

- Select isotopologues with distinct mass shifts (e.g., Tryptamine-d4 combined with Serotonin-d6) to prevent cross-talk in MRM transitions.

- Optimize collision energy and cone voltage to minimize in-source fragmentation of deuterated standards.

- Validate cross-reactivity by spiking individual standards into mixed samples to confirm specificity .

Q. How does this compound improve the accuracy of neurotransmitter metabolite quantification in heterogeneous biological samples?

Endogenous metabolites (e.g., 5-HIAA) often exhibit low abundance and high matrix interference. Tryptamine-d4 corrects for:

- Extraction efficiency : Co-eluting deuterated standards normalize recovery rates during solid-phase or liquid-liquid extraction.

- Ionization variability : Internal standards compensate for MS detector drift across batch runs.

- Matrix complexity : Use standard addition methods in tissue homogenates to quantify analyte suppression effects .

Q. What experimental design principles are critical for validating this compound in novel research applications (e.g., plant hormone analysis)?

- Cross-validation : Compare results with alternative methods (e.g., ELISA) to confirm specificity in plant matrices.

- Stability studies : Assess deuterium retention under varying pH and temperature conditions to ensure isotopic integrity during sample processing.

- Limit of quantification (LOQ) : Establish via signal-to-noise ratios ≥10 in spiked matrix blanks, particularly for low-abundance targets like melatonin in plant extracts .

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting results when this compound fails to normalize analyte recovery in specific tissues?

- Source investigation : Check for tissue-specific phospholipid interference using post-extraction spiking experiments.

- Alternative normalization : Supplement with a second internal standard (e.g., Tryptophan-d5) for dual-correction approaches.

- Method recalibration : Re-optimize extraction protocols (e.g., solvent polarity, pH) to match tissue-specific analyte solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.